(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features an ethyl group at the first position, a nitro group at the third position, and an acetonitrile group at the fifth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of ethylhydrazine with ethyl cyanoacetate, followed by nitration. The general synthetic route can be summarized as follows:
Formation of the pyrazole ring: Ethylhydrazine reacts with ethyl cyanoacetate under basic conditions to form the pyrazole ring.
Nitration: The resulting pyrazole compound is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the nitration step to ensure better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired cyclization product.
Major Products Formed
Reduction: (1-amino-3-nitro-1H-pyrazol-5-yl)acetonitrile.
Substitution: Various substituted pyrazole derivatives.
Cyclization: Polycyclic heterocycles.
Scientific Research Applications
Chemistry
In chemistry, (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its pyrazole core is a common motif in many biologically active molecules, and modifications to its structure can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The nitro group can be reduced to an amino group, which is a common feature in many drugs.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these products.
Mechanism of Action
The mechanism of action of (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile: Similar structure but with a methyl group instead of an ethyl group.
(1-ethyl-3-amino-1H-pyrazol-5-yl)acetonitrile: Similar structure but with an amino group instead of a nitro group.
(1-ethyl-3-nitro-1H-pyrazol-4-yl)acetonitrile: Similar structure but with the nitro group at the fourth position instead of the third.
Uniqueness
(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of the nitro group at the third position and the ethyl group at the first position provides a distinct set of chemical properties that can be exploited in various fields of research and industry.
Properties
IUPAC Name |
2-(2-ethyl-5-nitropyrazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-10-6(3-4-8)5-7(9-10)11(12)13/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVQNVPWGTXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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